N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15095960
InChI: InChI=1S/C24H27N3O4S2/c1-3-18-6-4-5-7-21(18)25-23(28)16-32-24-14-17(2)20-15-19(8-9-22(20)26-24)33(29,30)27-10-12-31-13-11-27/h4-9,14-15H,3,10-13,16H2,1-2H3,(H,25,28)
SMILES:
Molecular Formula: C24H27N3O4S2
Molecular Weight: 485.6 g/mol

N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

CAS No.:

Cat. No.: VC15095960

Molecular Formula: C24H27N3O4S2

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide -

Specification

Molecular Formula C24H27N3O4S2
Molecular Weight 485.6 g/mol
IUPAC Name N-(2-ethylphenyl)-2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C24H27N3O4S2/c1-3-18-6-4-5-7-21(18)25-23(28)16-32-24-14-17(2)20-15-19(8-9-22(20)26-24)33(29,30)27-10-12-31-13-11-27/h4-9,14-15H,3,10-13,16H2,1-2H3,(H,25,28)
Standard InChI Key NFMXQOKGIJZNII-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)C(=C2)C

Introduction

N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound belonging to the class of amides. It features a unique structure that includes a quinoline moiety, a morpholine sulfonyl group, and an ethylphenyl substituent. This compound is primarily referenced in patent literature and scientific databases, indicating its relevance in research and potential industrial applications, particularly in the development of pharmaceuticals targeting specific biological pathways.

Synthesis and Chemical Reactions

The synthesis of N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide involves complex organic reactions. These reactions often require inert atmospheres to prevent oxidation or degradation and may involve catalysts to enhance yields and selectivity.

Common Solvents and Conditions

  • Solvents: Dichloromethane, dimethylformamide.

  • Conditions: Careful control of temperature and pH.

Potential Chemical Reactions

  • Amide Formation: Involves the reaction of carboxylic acids with amines.

  • Sulfur-Containing Reactions: May involve the formation or modification of sulfide bonds.

Mechanism of Action and Potential Applications

The mechanism of action for N-(2-Ethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is likely related to its interaction with biological receptors. Modifications in its structure can significantly affect binding affinity and selectivity towards target receptors, which is crucial in drug development.

Potential Applications

  • Pharmaceutical Development: Targeting specific biological pathways.

  • Research and Development: Studying receptor interactions and drug efficacy.

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